

solubility of C11-PEG9-alcohol in different solvents

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Compound of Interest

Compound Name: C11-PEG9-alcohol

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An In-depth Technical Guide to the Solubility of **C11-PEG9-Alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **C11-PEG9-alcohol**, a non-ionic surfactant of significant interest in various scientific and pharmaceutical applications. Given the scarcity of specific quantitative solubility data in publicly available literature, this guide establishes a qualitative solubility profile based on the well-understood properties of its constituent chemical moieties: an 11-carbon aliphatic chain and a nonaethylene glycol (PEG9) chain. Furthermore, this guide details established experimental protocols for the determination of non-ionic surfactant solubility, empowering researchers to ascertain precise solubility parameters for their specific applications.

Introduction to C11-PEG9-Alcohol

C11-PEG9-alcohol, with the chemical name 2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol^[1], is an amphiphilic molecule. Its structure consists of a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units. This dual nature classifies it as a non-ionic surfactant and is the primary determinant of its solubility behavior. The hydrophilic PEG chain is known to enhance the water solubility of compounds^{[2][3][4][5]}. The terminal hydroxyl group on the PEG chain also allows for further chemical modification. Understanding the solubility of **C11-PEG9-alcohol** is crucial for its application in areas such as drug delivery, bioconjugation, and surface modification.

Qualitative Solubility Profile

The solubility of **C11-PEG9-alcohol** is governed by the principle of "like dissolves like." The hydrophilic PEG moiety will interact favorably with polar solvents, while the hydrophobic alkyl chain will have a greater affinity for non-polar solvents.

- **Polar Solvents:** Due to the presence of the PEG9 chain, **C11-PEG9-alcohol** is expected to be soluble in water and other polar organic solvents. Polyethylene glycols, in general, are soluble in water, as well as in many organic solvents such as ethanol, methanol, acetone, acetonitrile, and dichloromethane. The solubility of PEGs in water tends to decrease as the molecular weight of the polymer increases.
- **Non-Polar Solvents:** The 11-carbon aliphatic chain is structurally related to 1-undecanol. 1-undecanol is a fatty alcohol that is practically insoluble or not miscible in water. However, it is soluble in various organic solvents, including alcohol, ether, chloroform, and ethyl acetate. Therefore, the C11 chain in **C11-PEG9-alcohol** will contribute to its solubility in less polar organic solvents.

Based on these characteristics, a predicted qualitative solubility profile for **C11-PEG9-alcohol** is presented in Table 1.

Data Presentation: Predicted Qualitative Solubility of C11-PEG9-Alcohol

Solvent	Type	Predicted Solubility	Remarks
Water	Polar Protic	Soluble	The hydrophilic PEG9 chain is expected to drive solubility.
Ethanol	Polar Protic	Soluble	Soluble due to the polar nature of ethanol and its ability to hydrogen bond with the PEG chain.
Methanol	Polar Protic	Soluble	Similar to ethanol, methanol is a polar protic solvent that should readily dissolve C11-PEG9-alcohol.
Acetone	Polar Aprotic	Soluble	Polyethylene glycols are generally soluble in acetone.
Acetonitrile	Polar Aprotic	Soluble	PEGs are known to be soluble in acetonitrile.
Dichloromethane (DCM)	Polar Aprotic	Soluble	The polarity of DCM and its ability to interact with the PEG chain suggest good solubility. PEGs are generally soluble in DCM.
Chloroform	Polar Aprotic	Soluble	Similar to DCM, chloroform is a good solvent for many PEGylated molecules.
Toluene	Non-polar	Soluble	Toluene is a non-polar aromatic solvent that

can interact with the C11 alkyl chain, and PEGs are also known to be soluble in toluene.

Diethyl Ether

Non-polar

Partially Soluble

While the C11 chain has an affinity for ether, high molecular weight PEGs can have limited solubility in ether.

Hexane

Non-polar

Insoluble

As an aliphatic hydrocarbon, hexane is a very non-polar solvent and is unlikely to solubilize the polar PEG9 chain. PEGs are generally insoluble in hexane.

Ethyl Acetate

Moderately Polar

Soluble

1-undecanol is soluble in ethyl acetate, and the PEG chain should also interact favorably with this solvent.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods for non-ionic surfactants are recommended.

Method 1: Relative Solubility Number (RSN)

The Relative Solubility Number (RSN) is a practical method to assess the hydrophilic-lipophilic balance of a surfactant. A higher RSN value indicates greater water solubility.

Principle: This method is based on the titration of a surfactant solution in a non-polar/moderately polar solvent system with water until the solution becomes turbid. The volume of water required to induce turbidity is the RSN.

Protocol:

- **Solution Preparation:** Dissolve a known mass (e.g., 1 g) of **C11-PEG9-alcohol** in a fixed volume (e.g., 30 mL) of a solvent mixture. A common mixture is dioxane/toluene (96:4 vol%) or toluene/ethylene glycol dimethyl ether.
- **Titration:** Titrate the surfactant solution with deionized water, stirring continuously.
- **Endpoint Determination:** The endpoint is reached when the solution shows persistent turbidity.
- **RSN Calculation:** The volume of water (in mL) added to reach the endpoint is the Relative Solubility Number.

Method 2: Turbidity Measurement by Spectrophotometry

This method provides a quantitative measure of solubility by assessing the clarity of the surfactant solution.

Principle: Insoluble particles in a liquid will scatter light, leading to a decrease in the transmittance of light through the solution. This can be measured with a spectrophotometer or a turbidimeter.

Protocol:

- **Standard Solutions:** Prepare a series of solutions of **C11-PEG9-alcohol** in the solvent of interest at various concentrations.
- **Equilibration:** Ensure complete dissolution or equilibration of the solutions. This may involve heat treatment or ultrasonication.
- **Measurement:** Measure the light transmittance or absorbance of each solution at a fixed wavelength (e.g., 410 nm) using a spectrophotometer. Distilled water or the pure solvent is used as a blank.

- **Data Analysis:** Plot transmittance versus concentration. A sharp decrease in transmittance indicates the concentration at which the solubility limit is exceeded.

Method 3: Titration with Sodium Tetraphenylborate (STPB)

This titration method is suitable for non-ionic surfactants containing ethylene oxide (EO) chains.

Principle: Barium ions (Ba^{2+}) form cationic complexes with the ethylene oxide chains of the surfactant. These complexes then form a poorly soluble adduct with the anionic titrant, sodium tetraphenylborate (STPB).

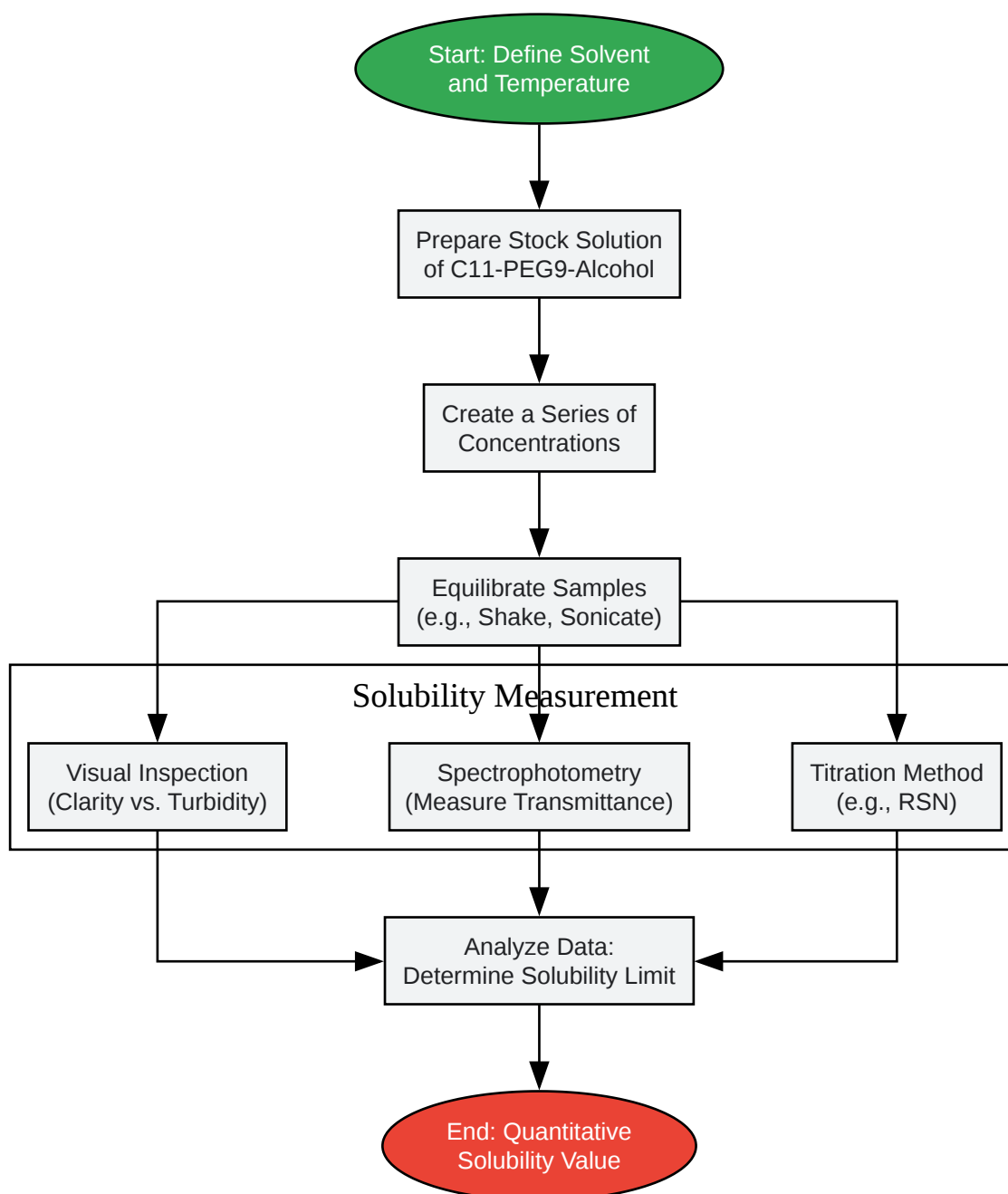
Protocol:

- **Sample Preparation:** Weigh a sample of the **C11-PEG9-alcohol** and dissolve it in distilled water.
- **Reagent Addition:** Add a barium chloride solution (e.g., 0.1 mol/L) to the sample solution.
- **Titration:** Titrate the mixture with a standardized solution of sodium tetraphenylborate. The endpoint can be determined potentiometrically using an appropriate ion-selective electrode or with a visual indicator.
- **Calculation:** The amount of surfactant can be calculated from the volume of STPB solution required to reach the endpoint.

Visualizations

The following diagrams illustrate the key concepts related to the solubility of **C11-PEG9-alcohol** and a general workflow for its experimental determination.

Caption: Factors influencing the solubility of **C11-PEG9-alcohol**.



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Caption: General experimental workflow for solubility determination.

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